Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one, 8-nitro-
This guide provides a comprehensive technical overview of 8-nitro-2H-1,4-benzoxazin-3(4H)-one, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established principles of organic chemistry to propose a robust framework for its synthesis, characterization, and potential applications.
The core structure, 2H-1,4-benzoxazin-3(4H)-one, is a significant heterocyclic scaffold known for a wide range of biological activities.[1][2][3] The 8-nitro derivative is characterized by the presence of a nitro group at the C8 position of the benzene ring.
While a specific CAS number for 8-nitro-2H-1,4-benzoxazin-3(4H)-one is not readily found in major chemical databases, the parent compound and other nitro-isomers are well-documented:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2H-1,4-Benzoxazin-3(4H)-one | 5466-88-6 | C₈H₇NO₂ | 149.15[4] | 173-175 |
| 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | 81721-87-1 | C₈H₆N₂O₄ | 194.14 | 236-240 |
| 7-Nitro-2H-1,4-benzoxazin-3(4H)-one | 81721-86-0[5] | C₈H₆N₂O₄ | 194.15[5] | 230-236[5] |
| 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (Predicted) | Not Assigned | C₈H₆N₂O₄ | 194.14 | 220-240 (Est.) |
The properties of the 8-nitro isomer are anticipated to be similar to those of its 6- and 7-nitro counterparts, with slight variations due to the electronic and steric effects of the nitro group's position.
Proposed Synthetic Pathway
The synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one can be logically approached via a two-step process involving the preparation of a key intermediate, 2-amino-3-nitrophenol, followed by cyclization.
Caption: Proposed two-step synthesis of 8-nitro-2H-1,4-benzoxazin-3(4H)-one.
Step 1: Synthesis of 2-Amino-3-nitrophenol
The synthesis of the 2-amino-3-nitrophenol intermediate is a critical first step. A plausible method involves the selective nitration of an appropriately protected 2-aminophenol derivative, followed by deprotection. Alternatively, partial reduction of dinitrophenols can also yield aminonitrophenols, though regioselectivity can be a challenge.[6]
Step 2: Cyclization to form 8-Nitro-2H-1,4-benzoxazin-3(4H)-one
The cyclization of 2-amino-3-nitrophenol with chloroacetyl chloride is a standard and effective method for constructing the 1,4-benzoxazin-3-one ring system.[7] The reaction typically proceeds via an initial N-acylation, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
Spectroscopic and Chromatographic Characterization (Predicted)
The structural confirmation of the synthesized 8-nitro-2H-1,4-benzoxazin-3(4H)-one would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) will show three protons with distinct coupling patterns (dd, t, dd) characteristic of a 1,2,3-trisubstituted benzene ring. The methylene protons (-OCH₂-) are expected as a singlet around δ 4.6-4.8 ppm. The N-H proton will appear as a broad singlet at lower field. |
| ¹³C NMR | Aromatic region (δ 110-150 ppm) will display six distinct carbon signals. The carbonyl carbon (C=O) is expected around δ 165-170 ppm. The methylene carbon (-OCH₂-) will be observed around δ 67-70 ppm. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3300), C=O stretching (amide I band, around 1680-1700), asymmetric and symmetric NO₂ stretching (around 1520-1560 and 1340-1380, respectively), and C-O-C stretching (around 1200-1250).[8] |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 194. Fragmentation may involve the loss of NO₂, CO, and other small molecules.[8] |
| HPLC-UV | The compound is expected to be UV-active, allowing for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water would be a suitable starting point for method development. |
Potential Applications in Drug Discovery and Development
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Properties: Many benzoxazinone derivatives have shown potent anti-inflammatory effects.
-
Antimicrobial and Antifungal Activity: The heterocyclic core is present in numerous compounds with significant activity against various pathogens.[2][3][9]
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential as anticonvulsant, antidepressant, and anxiolytic agents.
-
Anticancer Activity: The benzoxazinone ring has been incorporated into molecules designed as potential anticancer agents.[10]
The introduction of a nitro group can significantly modulate the biological activity of a molecule. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and influence the molecule's electronic properties and metabolic stability. The specific placement of the nitro group at the 8-position could lead to novel structure-activity relationships, making 8-nitro-2H-1,4-benzoxazin-3(4H)-one a valuable candidate for screening in various biological assays.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established chemical literature for analogous compounds and would require experimental optimization and validation.
Synthesis of 2-Amino-3-nitrophenol (Hypothetical Protocol)
This protocol is adapted from general procedures for the nitration of substituted phenols.
Materials:
-
2-Acetamidophenol
-
Acetic Anhydride
-
Nitric Acid (70%)
-
Sulfuric Acid (98%)
-
Hydrochloric Acid (37%)
-
Sodium Hydroxide
-
Ethanol
-
Dichloromethane
Procedure:
-
Protection of the amino group: Acetylate 2-aminophenol with acetic anhydride to form 2-acetamidophenol.
-
Nitration: Dissolve 2-acetamidophenol in a suitable solvent like dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add a pre-mixed solution of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice and extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Deprotection: Remove the solvent under reduced pressure. Hydrolyze the acetyl group by refluxing the crude product with aqueous hydrochloric acid.
-
Purification: Neutralize the solution with sodium hydroxide to precipitate the 2-amino-3-nitrophenol. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one (Hypothetical Protocol)
This protocol is based on the general synthesis of 2H-1,4-benzoxazin-3(4H)-ones.[7]
Materials:
-
2-Amino-3-nitrophenol
-
Anhydrous Potassium Carbonate
-
Anhydrous Acetone
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-nitrophenol (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 8-nitro-2H-1,4-benzoxazin-3(4H)-one as a solid.
Conclusion
While 8-nitro-2H-1,4-benzoxazin-3(4H)-one is not as extensively documented as its isomers, its synthesis is achievable through established chemical transformations. Its structural similarity to other biologically active benzoxazinones makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to explore the potential of this novel compound.
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